molecular formula C22H15N3O2S3 B11124860 (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11124860
M. Wt: 449.6 g/mol
InChI Key: NLPGGHIKSQJDGH-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a combination of furan, thiophene, pyrazole, and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Introduction of the furan and thiophene groups: These can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the pyrazole ring: This can be synthesized by reacting a hydrazine derivative with a 1,3-diketone.

    Final assembly: The final compound is assembled by condensing the intermediate products under appropriate conditions, often involving a base-catalyzed aldol condensation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.

    Reduction: The thioxo group can be reduced to a thiol or a thioether.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the specific substitution but can include reagents like halogens, nitrating agents, or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone, while reduction of the thioxo group may yield a thioether.

Scientific Research Applications

(5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one:

    Medicinal Chemistry: This compound may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure may make it useful in materials science, such as in the development of new polymers or catalysts.

Mechanism of Action

The mechanism of action of (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular proteins involved in cell division or apoptosis. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-oxo-1,3-thiazolidin-4-one: Similar structure but with an oxo group instead of a thioxo group.

    (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-ol: Similar structure but with a hydroxyl group instead of a thioxo group.

Uniqueness

The uniqueness of (5Z)-3-(furan-2-ylmethyl)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one lies in its combination of multiple heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C22H15N3O2S3

Molecular Weight

449.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H15N3O2S3/c26-21-19(30-22(28)24(21)14-17-8-4-10-27-17)12-15-13-25(16-6-2-1-3-7-16)23-20(15)18-9-5-11-29-18/h1-13H,14H2/b19-12-

InChI Key

NLPGGHIKSQJDGH-UNOMPAQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.